N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide typically involves the reaction of anthranilic acid derivatives with amides or other suitable reagents under specific conditions. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides in the presence of formic acid or other catalysts . Microwave-induced synthesis and green chemistry approaches, such as the use of deep eutectic solvents (DES), have also been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the scalability and quality of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit certain kinases or proteases involved in cell signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide include:
Methyl 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetate: This compound shares the quinazolinone core structure and exhibits similar biological activities.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another quinazolinone derivative with potential antimicrobial and anticancer properties.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: This compound is used in various synthetic applications and exhibits unique chemical properties.
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the nitro group and the quinazolinone core structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-14-23-19-11-4-2-9-17(19)22(28)25(14)16-8-6-7-15(13-16)24-21(27)18-10-3-5-12-20(18)26(29)30/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOAXHYSXQPBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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